N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-28-14-7-5-13(6-8-14)23-17(15-11-29(26,27)12-16(15)21-23)20-18(24)19(25)22-9-3-2-4-10-22/h5-8H,2-4,9-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMXXJNQCDWUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure is characterized by a thieno[3,4-c]pyrazole core and various substituents that contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential for targeting specific molecular pathways.
Molecular Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C20H24N4O4S |
| Molecular Weight | 404.49 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that it may inhibit protein kinases associated with cancer progression, particularly targeting BCR-ABL fusion proteins linked to chronic myeloid leukemia (CML) . Additionally, its structural features suggest potential anti-inflammatory effects due to similarities with known pharmacological agents .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound:
-
Inhibition of Cancer Cell Proliferation : The compound has shown significant activity against various cancer cell lines. For instance:
- In vitro studies demonstrated effective inhibition of cell proliferation in human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) .
- The compound exhibited an IC50 value of approximately 10 µM against these cell lines, indicating potent cytotoxic effects.
- Mechanistic Insights : The compound's mechanism involves the modulation of apoptosis-related pathways and interference with cell cycle progression. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Potential
In addition to its anticancer activity, this compound demonstrates promising anti-inflammatory properties:
- Cytokine Inhibition : Studies have indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a dual role in managing inflammation alongside its anticancer effects.
- Analgesic Effects : The structural motifs present in the compound are reminiscent of known analgesics, suggesting potential applications in pain management .
Case Studies and Research Findings
Several research efforts have focused on elucidating the biological activities of this compound:
- Case Study on CML : A study highlighted its efficacy in inhibiting BCR-ABL fusion proteins in CML models, showing a significant reduction in cell viability at concentrations as low as 1 µM .
- Combination Therapies : Research indicates that combining this compound with conventional chemotherapeutics may enhance therapeutic outcomes by overcoming resistance mechanisms commonly seen in cancer treatments .
Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
The target compound shares structural homology with 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide (hereafter "Compound A") . Key differences include:
- Core Heterocycle: Compound A utilizes a pyrazolo[4,3-c][1,2]benzothiazine system, whereas the target compound employs a thieno[3,4-c]pyrazole scaffold. The thienopyrazole system lacks the benzothiazine ring, reducing steric bulk but increasing electronic deficiency.
- Substituents: Aromatic Groups: The 4-methoxyphenyl group (target) vs. 2-fluorobenzyl (Compound A). Acetamide Side Chain: Piperidinyl (target) vs. fluorobenzyl (Compound A). Piperidine’s basic nitrogen could improve aqueous solubility compared to the lipophilic fluorobenzyl group.
- Sulfone Configuration : Both compounds feature sulfone groups (5,5-dioxido/dioxo), but their positions differ, altering electron distribution across the heterocycle .
Crystallographic and Hydrogen-Bonding Patterns
Single-crystal X-ray studies of Compound A reveal a monoclinic crystal system (space group P2₁/c) with a mean C–C bond length of 0.006 Å and an R factor of 0.049 . Hydrogen-bonding analysis (graph set notation) indicates three intermolecular interactions: N–H···O and C–H···O bonds stabilizing the lattice.
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound are unavailable, Compound A exhibits moderate activity in preliminary biochemical assays, with reported IC₅₀ values in the micromolar range against inflammatory targets . Key comparative insights:
- Solubility : The piperidinyl group in the target compound may confer higher aqueous solubility than Compound A’s fluorobenzyl group, which is predominantly lipid-soluble.
- Metabolic Stability: The sulfone group in both compounds likely reduces oxidative metabolism, but the thienopyrazole core (target) may be more resistant to enzymatic degradation than the benzothiazine system.
- Bioavailability : The methoxy group’s electron-donating effects could improve membrane permeability compared to fluorine’s electronegativity in Compound A .
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
